3-Hydroxy Fenretinide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

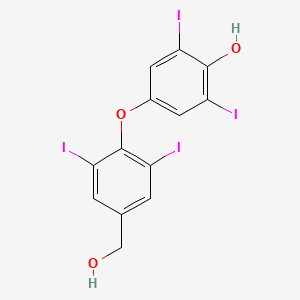

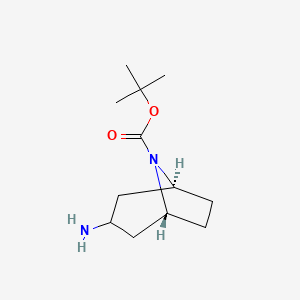

3-Hydroxy Fenretinide is a compound with the molecular formula C26H33NO3 . It is a synthetic retinoid that is used orally as a chemopreventive against prostate cancer and in women at risk of developing contralateral breast cancer . It is also effective as an antineoplastic agent .

Synthesis Analysis

Fenretinide analogues have been designed and synthesized in a single-step amide coupling or a click-chemistry approach . These compounds were evaluated in vitro for their anti-cancer and their anti-obesity/diabetic properties .

Molecular Structure Analysis

The molecular weight of 3-Hydroxy Fenretinide is 407.5 g/mol . The InChIKey is UMTKXEKOPUGPJI-OIJCEPNXSA-N . The Canonical SMILES is CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C .

Chemical Reactions Analysis

The drug and its metabolites were analyzed by multiple reaction monitoring (MRM) mode using ion transitions of m/z 406.3 → 297.2 for 4-oxo-4-HPR, m/z 392.3 → 283.2 for 4-HPR, m/z 406.3 → 283.2 for 4-MPR and m/z 420.3 → 283.2 for 4-EPR .

Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxy Fenretinide is 407.5 g/mol . The XLogP3-AA is 5.4 . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 6 . The Exact Mass is 407.24604391 g/mol .

Scientific Research Applications

COVID-19 Treatment

Fenretinide has been studied as a possible adjuvant treatment in COVID-19. It is believed to have anti-inflammatory and antiviral activities that could be useful in therapies for acute lung injury (ALI) or acute respiratory distress syndrome (ARDS) in COVID-19 patients . Fenretinide may inhibit NF-κB signaling by reducing its nuclear translocation via downregulation of IKKβ and IκBα phosphorylation .

Anti-Tumor Activity

Fenretinide has shown promising anti-tumor activity against multiple tumors from cancer stem cells . A novel nano-micellar fenretinide formulation called bionanofenretinide (Bio-nFeR) has been developed to enhance fenretinide’s bioavailability and anti-tumor efficacy .

Anti-Inflammatory Properties

Fenretinide has been found to have anti-inflammatory properties. In LPS-exposed mouse brain microvascular endothelial cells (bEnd.3 cells), fenretinide showed inhibitory effects on the release of pro-inflammatory cytokines .

Antiviral Properties

Fenretinide’s antiviral properties could be particularly useful in SARS-CoV-2 infection, where only a narrow time window exists for therapeutic intervention .

Immunomodulating Properties

Fenretinide is also known for its immunomodulating properties . This could be beneficial in conditions where the immune response needs to be regulated.

Obesity/Diabetic Pathologies

Fenretinide has shown efficacy in obesity/diabetic pathologies . This suggests its potential use in the management of these conditions.

Safety And Hazards

Future Directions

Fenretinide has been extensively studied in breast cancer prevention trials . Promising results have been observed, providing a strong rationale for further investigation in young women at high-risk for breast cancer . Ongoing phase 3 randomized trials aim to definitively characterize the role of retinoids in this tumor type .

properties

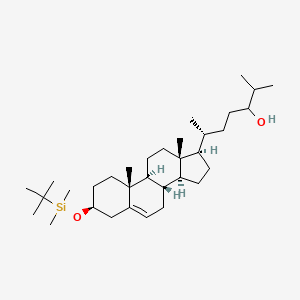

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy Fenretinide involves the conversion of Fenretinide to 3-Hydroxy Fenretinide through a series of chemical reactions.", "Starting Materials": [ "Fenretinide", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Water" ], "Reaction": [ "Step 1: Fenretinide is reduced to 3-keto Fenretinide using sodium borohydride in methanol.", "Step 2: 3-keto Fenretinide is hydrolyzed to 3-hydroxy Fenretinide using hydrochloric acid.", "Step 3: The resulting mixture is neutralized with sodium hydroxide.", "Step 4: Acetic anhydride and pyridine are added to the mixture to form the acetylated derivative of 3-hydroxy Fenretinide.", "Step 5: The acetylated derivative is hydrolyzed with water to yield 3-hydroxy Fenretinide." ] } | |

CAS RN |

1027233-22-2 |

Product Name |

3-Hydroxy Fenretinide |

Molecular Formula |

C₂₆H₃₃NO₃ |

Molecular Weight |

407.55 |

synonyms |

2-Hydrosy-N-(4-hydroxyphenyl)-retinamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![N-[2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B1144849.png)

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)

![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)